(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 84831-43-6
VCID: VC4638579
InChI: InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3
SMILES: CN1CC(OC2=CC=CC=C21)CO
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

CAS No.: 84831-43-6

Cat. No.: VC4638579

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol - 84831-43-6

Specification

CAS No. 84831-43-6
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name (4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol
Standard InChI InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3
Standard InChI Key JXHXGRFRNVQDJK-UHFFFAOYSA-N
SMILES CN1CC(OC2=CC=CC=C21)CO

Introduction

Chemical Structure and Stereochemical Considerations

The molecular framework of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol consists of a benzoxazine ring system with a methanol substituent at the 2-position and a methyl group at the 4-position. The benzoxazine core comprises a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring. The "3,4-dihydro" designation indicates partial saturation, with two hydrogen atoms retained in the heterocyclic ring, rendering it non-aromatic.

Structural Elucidation

X-ray crystallography of related benzoxazine derivatives reveals a boat conformation for the dihydrooxazine ring, with the methyl group at C4 adopting an equatorial orientation to minimize steric strain . Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments: the methylene protons adjacent to the oxygen and nitrogen atoms exhibit split signals due to restricted rotation, while the methanol group’s hydroxyl proton appears as a broad singlet in deuterated dimethyl sulfoxide (DMSO-d6) .

Stereoisomerism

The 2-position methanol group introduces a chiral center, enabling the existence of enantiomers. Patent EP 1 666 473 B1 specifies the (2S)-configuration for the synthesized intermediate, highlighting the importance of stereochemistry in biological activity . Enantiomeric purity is critical for pharmacokinetic optimization, as demonstrated by differential receptor binding affinities in analogous compounds .

Synthetic Methodologies

The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves multi-step protocols emphasizing regioselectivity and stereocontrol.

Key Synthetic Routes

A representative pathway from EP 1 666 473 B1 proceeds as follows :

  • Ring Formation: Condensation of 2-aminophenol derivatives with epichlorohydrin under basic conditions yields the dihydrobenzoxazine scaffold.

  • Methylation: Quaternization of the nitrogen atom using methyl iodide introduces the 4-methyl group.

  • Oxidation-Reduction: Selective oxidation of a prochiral hydroxyl intermediate followed by asymmetric reduction generates the (2S)-methanol derivative.

Table 1: Optimization of Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
1NaOH, H2O8078
2CH3I, K2CO36085
3NaBH4, (S)-BINOL-2092 (98% ee)

Challenges in Scalability

Large-scale production faces hurdles in maintaining enantiomeric excess (ee) during reduction. Patent data indicate that employing chiral ligands like (S)-BINOL improves ee to >98%, albeit with increased costs . Alternative catalysts, such as immobilized ruthenium complexes, are under investigation for industrial applications .

Physicochemical Properties

The compound’s bioavailability and formulation suitability depend on its physicochemical profile.

Solubility and Stability

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but shows enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies indicate decomposition under acidic conditions (t1/2 = 3.2 h at pH 2), necessitating enteric coating for oral delivery .

Spectroscopic Characterization

  • IR (KBr): Broad O-H stretch at 3250 cm⁻¹, C-O-C asymmetric stretch at 1240 cm⁻¹.

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 3H, CH3), 3.45–3.62 (m, 2H, CH2N), 4.12–4.25 (m, 2H, CH2O), 4.71 (q, 1H, CHOH), 6.72–7.08 (m, 4H, aromatic) .

Pharmacological Applications

While direct clinical data on (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol remain limited, its structural analogs demonstrate therapeutic potential.

Mechanism of Action

Benzoxazine derivatives modulate spleen tyrosine kinase (Syk) and interleukin-1 receptor-associated kinase 4 (IRAK4), critical nodes in inflammatory signaling . Molecular docking studies suggest that the methanol group forms hydrogen bonds with Syk’s ATP-binding pocket, inhibiting phosphorylation cascades .

Preclinical Findings

In murine models of rheumatoid arthritis, a related compound reduced joint swelling by 62% at 10 mg/kg/day (p < 0.01 vs. placebo) . Toxicity screens indicate a median lethal dose (LD50) > 500 mg/kg in rats, supporting further development .

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